Myrophine hydrochloride

Description

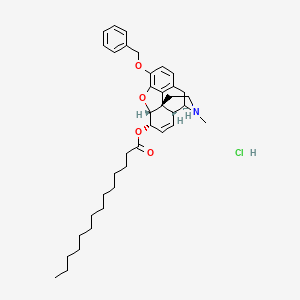

Structure

2D Structure

Properties

CAS No. |

108016-75-7 |

|---|---|

Molecular Formula |

C38H52ClNO4 |

Molecular Weight |

622.3 g/mol |

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] tetradecanoate;hydrochloride |

InChI |

InChI=1S/C38H51NO4.ClH/c1-3-4-5-6-7-8-9-10-11-12-16-19-34(40)42-33-23-21-30-31-26-29-20-22-32(41-27-28-17-14-13-15-18-28)36-35(29)38(30,37(33)43-36)24-25-39(31)2;/h13-15,17-18,20-23,30-31,33,37H,3-12,16,19,24-27H2,1-2H3;1H/t30-,31+,33-,37-,38-;/m0./s1 |

InChI Key |

OIJOFEMANOKQAR-VRVMWUCTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OCC6=CC=CC=C6)CCN3C.Cl |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OCC6=CC=CC=C6)CCN3C.Cl |

Origin of Product |

United States |

Chemical Synthesis and Structural Derivatization Research

Synthetic Pathways for Myrophine Hydrochloride

The synthesis of Myrophine originates from morphine, which serves as the foundational precursor. The process involves a two-step derivatization targeting the two hydroxyl groups of the morphine molecule: the phenolic hydroxyl at the C-3 position and the allylic hydroxyl at the C-6 position. ebi.ac.ukebi.ac.uk

The synthesis proceeds as follows:

O-Benzylation at the C-3 Position: The phenolic hydroxyl group at the C-3 position of morphine is selectively alkylated using a benzylating agent, such as benzyl (B1604629) chloride, in the presence of a base. This reaction forms a benzyl ether linkage, resulting in the intermediate compound, benzylmorphine. The greater acidity of the phenolic hydroxyl group compared to the alcoholic hydroxyl at C-6 allows for this regioselective modification.

Esterification at the C-6 Position: The remaining allylic hydroxyl group at the C-6 position of benzylmorphine is then esterified. This is achieved by reacting the intermediate with myristoyl chloride (the acid chloride of tetradecanoic acid) or a similar activated form of myristic acid. This step forms a myristyl ester, yielding Myrophine.

Formation of Hydrochloride Salt: To produce this compound, the Myrophine free base is treated with hydrochloric acid. This acid-base reaction results in the formation of the water-soluble hydrochloride salt, which is a common practice for amine-containing pharmaceutical compounds. wikipedia.org

Derivatization Strategies from Morphine Scaffold Precursors

The morphine scaffold is a versatile platform for chemical modification, and extensive research has been conducted on its derivatization to produce a wide array of compounds. These strategies are crucial for understanding the synthesis of molecules like Myrophine. nih.gov

Modification of the hydroxyl groups at the C-3 and C-6 positions through alkylation and esterification is a common strategy in morphine chemistry.

O-Alkylation: The phenolic hydroxyl group at C-3 is the more reactive of the two hydroxyls for alkylation. A classic example is the methylation of morphine to produce codeine. nih.gov This transformation highlights the feasibility of selective alkylation at this position. The synthesis of Myrophine utilizes this principle by introducing a benzyl group instead of a methyl group. wikipedia.org Various alkylating agents and reaction conditions can be employed to introduce different alkyl or arylalkyl groups at this position. nih.gov

Esterification: Both the C-3 and C-6 hydroxyl groups can be esterified. The formation of heroin (diacetylmorphine) through the acetylation of both hydroxyls is a well-known example. In the synthesis of Myrophine, selective esterification at the C-6 position is performed after the C-3 hydroxyl has been protected as a benzyl ether. chemeurope.com Esterification can be achieved using acid anhydrides or acid chlorides in the presence of a suitable catalyst or base. nih.gov

Table 1: Examples of O-Alkylation and Esterification on the Morphine Scaffold

| Position | Reaction Type | Reagent Example | Product Example |

| C-3 | Alkylation (Methylation) | Diazomethane | Codeine |

| C-3 | Alkylation (Benzylation) | Benzyl chloride | Benzylmorphine |

| C-6 | Esterification (Myristoylation) | Myristoyl chloride | Myrophine (from Benzylmorphine) |

| C-3 & C-6 | Esterification (Acetylation) | Acetic anhydride | Heroin |

Further modifications to the morphine scaffold involve the nitrogen atom at position 17 and the aromatic ring.

N-Alkylation: The tertiary amine in the morphine structure is a key site for modification. N-demethylation is a critical first step to create a secondary amine intermediate. chim.it This "nor-" intermediate (e.g., normorphine) can then be re-alkylated with various alkyl groups. This approach is used to synthesize important opioid antagonists like naloxone (B1662785) and naltrexone (B1662487), which feature larger N-alkyl substituents (allyl and cyclopropylmethyl, respectively) compared to morphine's methyl group. researchgate.net Palladium-catalyzed N-demethylation/acylation is one modern method employed for this purpose. researchgate.net

Halogenation: The aromatic A-ring of the morphine scaffold can undergo electrophilic substitution reactions, such as halogenation. nih.gov Singh et al. reported the synthesis of 1-chloromorphine and 1-bromomorphine by treating morphine with HCl or HBr in the presence of an oxidizing agent. nih.govscilit.com Halogenation can also be achieved at position 2 by first nitrating morphine, reducing the nitro group to an amine, and then performing a Sandmeyer reaction to introduce a halogen. nih.gov These halogenated derivatives serve as valuable intermediates for further synthetic transformations. nih.gov

Structural Elucidation Methodologies in Chemical Research

Confirming the structure of newly synthesized morphine derivatives like this compound is a critical step in chemical research. This is accomplished using a combination of modern analytical techniques. zenodo.org

Spectroscopy is the primary tool for the structural elucidation of organic molecules. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For Myrophine, NMR would confirm the presence of the benzyl group (signals in the aromatic region of the ¹H spectrum) and the long aliphatic chain of the myristyl group (characteristic signals in the upfield region). It also confirms that the core morphine skeleton and its stereochemistry remain intact by comparing the spectra to that of the starting material. slideshare.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the synthesis of Myrophine from morphine, the disappearance of the broad O-H stretch of the phenolic hydroxyl and the appearance of C-O ether and C=O ester stretches would be key indicators of a successful reaction. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula of this compound. The fragmentation pattern can help confirm the attachment of the benzyl and myristyl groups to the morphine core. nih.gov

Table 2: Key Spectroscopic Data for Myrophine Synthesis Confirmation

| Technique | Observation in Morphine (Precursor) | Expected Observation in Myrophine | Structural Inference |

| IR | Broad peak (~3200-3500 cm⁻¹) for -OH groups | Disappearance/reduction of phenolic -OH peak; Appearance of a strong C=O stretch (~1735 cm⁻¹) | Esterification at C-6 and ether formation at C-3 |

| ¹H NMR | Absence of signals for benzyl or myristyl groups | Signals for benzyl aromatic protons (~7.3 ppm); Signals for long alkyl chain of myristyl group (~0.8-2.3 ppm) | Successful addition of both derivatizing groups |

| Mass Spec. | Molecular ion peak corresponding to C₁₇H₁₉NO₃ (m/z 285.13) | Molecular ion peak corresponding to C₃₈H₅₁NO₄ (m/z 585.38) | Confirmation of the correct molecular weight for the final product |

X-Ray Diffraction for Solid-State Structure Determination

A crystallographic study of this compound would be expected to reveal key structural features. This includes the conformation of the morphine core, the orientation of the benzyl ether at the 3-position, and the arrangement of the myristoyl ester at the 6-position. Furthermore, the analysis would detail the ionic interaction between the protonated tertiary amine of the myrophine cation and the chloride anion. It would also identify any intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate the packing of the molecules within the crystal lattice.

The data obtained from an X-ray diffraction analysis of this compound would be presented in a standardized format, as illustrated in the hypothetical data table below. This table outlines the typical crystallographic parameters that would be determined.

Representative Crystallographic Data Table for a Hypothetical Analysis of this compound

| Parameter | Hypothetical Value | Description |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal, describing the symmetry operations that leave the crystal unchanged. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. | |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 15.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 25.8 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 90 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 4115.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.25 | The theoretical density of the crystal. |

| R-factor | 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Molecular and Cellular Pharmacology Research

Opioid Receptor Binding Investigations

The interaction between an opioid compound and its target receptors is the foundational event of its pharmacological activity. The strength and specificity of this binding dictate the compound's potency and effects.

Ligand-Receptor Affinity Studies in In Vitro Systems

The affinity between a ligand, such as morphine, and its receptor is a measure of how tightly the two molecules bind to one another. wikipedia.org This critical parameter is quantified using in vitro (test tube) experimental systems. These assays typically employ cell membrane preparations sourced either from animal brain tissue or from specialized cell lines genetically engineered to express high concentrations of a single opioid receptor subtype, such as the mu (μ), delta (δ), or kappa (κ) receptor. google.comepo.org These controlled settings allow for the precise measurement of binding interactions, free from the metabolic and physiological complexities of a living organism.

Radioligand Competition Binding Assays and Displacement Profiles

A primary technique for determining the binding affinity of a non-radioactive drug is the radioligand competition binding assay. epo.org In this method, the receptor-containing membranes are incubated with a fixed amount of a radioligand—a molecule similar to the drug being tested that is tagged with a radioactive isotope. This radioligand binds to the target receptors, producing a measurable radioactive signal.

Increasing concentrations of the unlabeled drug (the "competitor," e.g., morphine) are then added to the mixture. epo.org The unlabeled drug competes with the radioligand to occupy the receptor binding sites. epo.org As the concentration of the unlabeled morphine increases, it displaces more of the radioligand, causing a corresponding decrease in the detected radioactivity. epo.org Plotting this decrease against the concentration of the competitor drug generates a displacement curve, from which the IC50 value (inhibitory concentration 50%) is determined. The IC50 represents the concentration of the drug required to displace 50% of the bound radioligand. google.com

Quantification of Ligand-Receptor Association Constants (Ki)

While the IC50 value provides a measure of a drug's binding potency in a specific experiment, it can be influenced by the concentration of the radioligand used. To standardize this measurement, the IC50 is mathematically converted to a ligand-receptor association constant, or Ki value. The Ki is an intrinsic measure of the affinity of the drug for the receptor. A lower Ki value signifies a higher binding affinity. googleapis.com Morphine is known to act as an agonist at multiple opioid receptors, demonstrating the highest affinity for the mu-opioid receptor (MOR), which is the primary target for its analgesic effects. wikipedia.orgwikipedia.org

Table 1: Opioid Receptor Binding Affinities (Ki) for Morphine

This table presents representative binding affinity data for morphine at the three main opioid receptor subtypes. Values are compiled from scientific literature and may vary based on experimental conditions.

| Opioid Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Mu (μ) | 8.44 googleapis.com |

| Delta (δ) | 4,297 googleapis.com |

| Kappa (κ) | 118.38 googleapis.com |

Receptor Activation and Intracellular Signaling Mechanisms

Binding to a receptor is only the first step for an agonist. True pharmacological activity requires the drug to activate the receptor and trigger downstream intracellular signaling pathways.

G-Protein Coupling and Activation Mechanisms ([³⁵S]GTPγS Binding)

Opioid receptors belong to the superfamily of G-protein-coupled receptors (GPCRs). epo.orgebi.ac.uk When an agonist like morphine binds, the receptor changes shape, enabling it to activate associated intracellular proteins known as G-proteins. google.com The functional consequence of this agonist binding can be quantified using the [³⁵S]GTPγS binding assay. google.com

In their inactive state, G-proteins are bound to a molecule called guanosine (B1672433) diphosphate (B83284) (GDP). Upon receptor activation by an agonist, the G-protein releases GDP and binds to guanosine triphosphate (GTP), which initiates further signaling within the cell. google.com The assay utilizes [³⁵S]GTPγS, a radioactively labeled, non-hydrolyzable analog of GTP. google.com When morphine activates the opioid receptor, it stimulates the binding of [³⁵S]GTPγS to the G-protein. The amount of radioactivity incorporated is directly proportional to the level of G-protein activation, providing a measure of the agonist's efficacy. google.com Key parameters derived from this assay are the EC50 (the drug concentration that produces 50% of the maximal response) and the Emax (the maximal possible response).

Table 2: G-Protein Activation by Morphine in [³⁵S]GTPγS Binding Assay

This table provides typical efficacy values for morphine at the mu-opioid receptor as measured by G-protein activation. These values are representative and can differ based on the specific cell system and assay conditions.

| Parameter | Value |

|---|---|

| Agonist | Morphine |

| Receptor | Mu-Opioid Receptor (MOR) |

| EC50 | ~20-100 nM |

| Emax (% of full agonist) | ~60-100% |

Functional Selectivity and Biased Agonism Studies

The concept of functional selectivity, or "biased agonism," has emerged as a key area of GPCR research. wikipedia.orgwikiwand.com It posits that a single receptor can be activated in multiple ways, leading to the engagement of different intracellular signaling pathways. For opioid receptors, the two most extensively studied pathways are G-protein signaling (linked to analgesia) and β-arrestin signaling (implicated in receptor internalization and some adverse effects). google.comwikiwand.com

A biased agonist is a compound that preferentially activates one of these pathways over the other. wikipedia.orgwikiwand.com For instance, a G-protein biased agonist would robustly activate G-protein signaling while only weakly recruiting β-arrestin. wikiwand.com Morphine is often used in these studies as a benchmark compound and is generally considered a relatively balanced or unbiased agonist. wikipedia.org The development of G-protein biased agonists is a major goal in modern pharmacology, with the aim of creating more effective analgesics with fewer limiting side effects. wikipedia.org

Beta-Arrestin Recruitment Pathways and Receptor Desensitization

The cellular response to µ-opioid receptor (MOR) activation is tightly regulated by processes of desensitization, which involve the recruitment of β-arrestin proteins. This regulation is crucial as it can influence the development of tolerance. The process begins when an agonist, such as morphine, binds to the MOR, leading to receptor phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestins. frontiersin.org

Upon binding, β-arrestins sterically hinder the receptor's interaction with its cognate G proteins, effectively uncoupling it from downstream signaling pathways and causing desensitization. frontiersin.org Following this, β-arrestins act as scaffolding proteins to facilitate the internalization of the receptor from the cell membrane into endosomes. youtube.com

However, different opioid agonists show distinct patterns of β-arrestin recruitment. Agonists like DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin) are efficient at inducing MOR phosphorylation, robust β-arrestin recruitment, and subsequent receptor internalization. nih.gov In contrast, morphine and related alkaloids are considered poor inducers of these regulatory events. nih.gov Specifically, research in cellular models has shown that morphine preferentially recruits β-arrestin2, while other agonists may recruit both β-arrestin1 and β-arrestin2. nih.gov This selective interaction is sufficient to promote MOR internalization but may not trigger other regulatory events like ubiquitination, which is facilitated by β-arrestin1. nih.gov

The differential ability of opioids to recruit β-arrestins has led to the concept of "biased agonism," where a ligand may preferentially activate G protein signaling over β-arrestin pathways. nih.govmdpi.com It has been hypothesized that the β-arrestin pathway is responsible for some of the adverse effects of opioids, spurring the development of G protein-biased agonists. nih.govfrontiersin.org However, the precise role of β-arrestin in opioid effects remains complex, with some studies suggesting its recruitment may be protective against tolerance. nih.gov Molecular dynamics simulations suggest that G protein and β-arrestin2 compete for the same binding sites on the MOR's intracellular loops, and the ligand's specific binding conformation can influence which pathway is favored. nih.gov

Modulation of Cellular Ion Channels and Membrane Potentials

Opioid receptor activation by agonists like morphine profoundly modulates neuronal excitability by interacting with various cellular ion channels, thereby altering membrane potentials.

Potassium (K+) Channels: A primary mechanism of opioid-induced neuronal inhibition is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. mdpi.com Activation of MORs leads to the dissociation of the G protein into Gαi/o and Gβγ subunits. The Gβγ subunit directly binds to and opens GIRK channels, causing an efflux of K+ ions from the neuron. This efflux results in hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential. mdpi.com

Calcium (Ca2+) Channels: Morphine also inhibits neurotransmitter release by modulating voltage-gated calcium channels at presynaptic terminals. The Gβγ subunit can bind to N-type and L-type Ca2+ channels, inhibiting their opening in response to an action potential. drugbank.com This reduces the influx of Ca2+, a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.

Sodium (Na+) Channels: In studies on enteric neurons, morphine has been shown to decrease neuronal excitability by directly inhibiting sodium channels. nih.govplos.org This action reduces the amplitude of the action potential and increases the threshold for firing without altering the resting membrane potential. nih.govplos.org By shifting the voltage dependence of Na+ channels, a significant fraction of these channels become unavailable for activation, thus suppressing neuronal firing. nih.gov

Other Ion Channels: Research has also identified morphine's effects on other ion channels. In dorsal root ganglion neurons, morphine inhibits proton-gated currents mediated by acid-sensing ion channels (ASICs), which are involved in nociception under acidic conditions. nih.gov Additionally, chronic morphine exposure has been linked to alterations in the expression and function of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and small-conductance calcium-activated potassium (SK) channels, which play roles in neuronal excitability and synaptic plasticity. websiteonline.cn

Cellular Pharmacological Responses (Mechanistic Focus)

Effects on Immune Cell Populations and Function in In Vitro/Ex Vivo Models

In vitro and ex vivo studies have consistently demonstrated that morphine can modulate the function of various immune cell populations. The majority of findings point towards an immunosuppressive profile, mediated by opioid receptors expressed on these cells. frontiersin.orgohsu.edu

Key findings include:

T-Lymphocytes: Morphine can alter the balance of T helper cell differentiation. In vitro treatment of human peripheral blood mononuclear cells (PBMCs) or mouse spleen cells with morphine has been shown to polarize T cells towards a Th2 phenotype, characterized by increased production of interleukin-4 (IL-4) and IL-5, and decreased production of Th1 cytokines like IL-2 and interferon-gamma (IFN-γ). frontiersin.org

Natural Killer (NK) Cells: The cytotoxic activity of NK cells, a crucial component of the innate immune system, can be suppressed by morphine. nih.gov

Macrophages and Monocytes: Morphine has been shown to impair several macrophage functions, including phagocytosis, chemotaxis, bactericidal activity, and the production of nitric oxide (NO) and superoxide (B77818). nih.govnih.gov

Dendritic Cells: Morphine can inhibit the production of IL-23 by dendritic cells, which may impair their ability to present antigens and link innate and adaptive immunity. ohsu.edu

| Immune Cell Type | Observed Effect | Key Mediators/Pathways | Reference |

|---|---|---|---|

| T-Lymphocytes | Suppressed proliferation; polarization to Th2 phenotype | ↓ IL-2, ↓ IFN-γ; ↑ IL-4, ↑ IL-5 | frontiersin.org |

| B-Lymphocytes | Suppressed antibody formation | - | frontiersin.org |

| Natural Killer (NK) Cells | Decreased cytotoxic activity | - | nih.gov |

| Macrophages/Monocytes | Decreased phagocytosis, chemotaxis, and tumoricidal activity | ↓ Nitric Oxide, ↓ Superoxide production | nih.govnih.gov |

| Dendritic Cells | Inhibited antigen presentation | ↓ IL-23 production | ohsu.edu |

| Neutrophils | Reduced phagocytic activity and superoxide production | - | nih.govnih.gov |

Investigation of Apoptosis Induction in Specific Cell Lines

Morphine has been shown to induce apoptosis, or programmed cell death, in various cell types, including both immune and nervous system cells, as well as in specific cancer cell lines. This effect is often mediated through classical opioid receptors, as it can be blocked by antagonists like naloxone (B1662785). nih.gov

In the nervous system, morphine potently induces apoptosis in primary human fetal microglial and neuronal cell cultures, while astrocytes appear resistant. nih.gov The mechanism in these cells involves the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Prolonged morphine administration has also been linked to neuronal apoptosis in the spinal cord, a process associated with the upregulation of pro-apoptotic proteins like Bax and caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

In oncology research, morphine has demonstrated pro-apoptotic effects in several human tumor cell lines.

| Cell Line | Cell Type | Key Findings | Reference |

|---|---|---|---|

| Human Fetal Neurons | Nervous System | Potent induction of apoptosis (approx. 4-fold increase); naloxone-sensitive. | nih.gov |

| Human Fetal Microglia | Nervous System (Immune) | Induction of apoptosis via caspase-3 activation. | nih.gov |

| Rat Spinal Cord Neurons | Nervous System | Induced by chronic morphine; associated with ↑ Bax, ↑ caspase-3, ↓ Bcl-2. | nih.gov |

| MCF-7 | Human Breast Carcinoma | Morphine can inhibit cell growth and induce apoptosis. | researchgate.net |

| Human Monocytes | Immune System | In vitro induction of apoptosis. | frontiersin.org |

Modulation of Cytokine and Chemokine Production

The influence of morphine on the production of cytokines and chemokines—key signaling molecules of the immune system—is complex and highly context-dependent. Depending on the cell type and its activation state, morphine can exert either pro-inflammatory or anti-inflammatory effects.

In general, studies on resting immune cells often report an immunosuppressive effect, with morphine down-regulating the production of pro-inflammatory cytokines. frontiersin.org However, in models of inflammation or injury, the effects can be different. For instance, in a murine incisional model, acute morphine administration reduced the local expression of several incision-stimulated cytokines, including IL-1β, IL-6, tumor necrosis factor-alpha (TNFα), granulocyte colony-stimulating factor (G-CSF), and keratinocyte-derived cytokine (KC). nih.govresearchgate.net This effect was observed at doses lower than those required to inhibit neutrophil infiltration, suggesting a direct modulatory effect on cells like keratinocytes. nih.gov

Conversely, in activated glial cells, morphine can enhance inflammatory responses. Studies have shown that morphine can amplify the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in microglia. nih.gov

| Cytokine/Chemokine | Cellular Model / Condition | Observed Effect | Reference |

|---|---|---|---|

| IL-1β, IL-6, TNFα | Murine incisional wound | Reduced expression | nih.govresearchgate.net |

| G-CSF, KC | Murine incisional wound | Reduced expression | nih.gov |

| IL-2, IFN-γ | Stimulated T-cells (in vitro) | Decreased production | frontiersin.org |

| IL-4, IL-5 | Stimulated T-cells (in vitro) | Increased production | frontiersin.org |

| IL-10 | In vivo / In vitro models | Inhibition of expression by acute morphine | nih.gov |

Neuroinflammatory Signaling Pathway Interactions in Cellular Models

Morphine can directly interact with signaling pathways that regulate inflammation within the central nervous system (CNS). While it has long been assumed these effects are mediated by classical opioid receptors, recent evidence suggests morphine can also induce neuroinflammation by binding to the myeloid differentiation protein 2 (MD-2), an accessory protein of the innate immune receptor Toll-like receptor 4 (TLR4). nih.gov This interaction can trigger TLR4 signaling and subsequent pro-inflammatory cascades, independent of MOR activation. nih.gov

This activation of central immune signaling, involving both neurons and glia, leads to the release of chemokines and pro-inflammatory cytokines that can modulate mesolimbic dopamine (B1211576) and glutamate (B1630785) signaling. nih.gov These neuroinflammatory responses are increasingly recognized as playing a crucial role in mediating some of the chronic effects of opioids. nih.govnih.gov

Metabolic Research and Biotransformation Pathways

Prodrug Mechanism of Action and In Vitro Bioconversion

Myrophine is designed as a long-acting prodrug of morphine. wikipedia.orgchemeurope.com Its chemical structure features a benzyl (B1604629) group at the 3-position and a myristyl ester at the 6-position of the morphine molecule. wikipedia.orgchemeurope.com This structure necessitates metabolic processes to release the active morphine compound.

The bioconversion of Myrophine occurs in a stepwise manner. The initial metabolic step involves the hydrolysis of the ester and ether linkages. The molecule is first metabolized to benzylmorphine, which is an active metabolite itself. wikipedia.orgwikipedia.org This intermediate is then further metabolized to morphine, the principal active compound. wikipedia.orgchemeurope.com This sequential conversion process results in a slow onset and prolonged duration of action compared to morphine itself. wikipedia.org While specific in vitro studies detailing the complete bioconversion kinetics of Myrophine are not extensively documented in available literature, the hydrolysis of ester-linked morphine derivatives has been evaluated in vitro using biological matrices like plasma and liver homogenates from various species. researchgate.net These studies indicate that enzymatic hydrolysis, likely mediated by carboxylesterases, is the primary mechanism for the initial activation of such prodrugs.

Identification of Metabolites and Metabolic Enzymes

The metabolic cascade of Myrophine yields several key compounds. The primary and intermediate metabolites have been identified through metabolic studies of the parent compound and its analogs.

Key Metabolites:

Benzylmorphine: The initial active metabolite formed after the cleavage of the myristyl group. wikipedia.orgwikipedia.org

Morphine: The principal and most potent active metabolite, formed after the removal of the benzyl group from benzylmorphine. wikipedia.orgchemeurope.com

Morphine-3-glucuronide (M3G): A major metabolite of morphine, formed via glucuronidation. frontiersin.orgclinpgx.org

Morphine-6-glucuronide (M6G): Another significant and pharmacologically active metabolite of morphine. frontiersin.orgclinpgx.org

Normorphine: A minor metabolite resulting from the N-demethylation of morphine. clinpgx.orgviamedica.pl

Once Myrophine is converted to morphine, it enters the well-established metabolic pathway of morphine. This secondary phase of metabolism is primarily hepatic and involves Phase I and Phase II enzymatic reactions. nih.gov

The key enzymes responsible for the metabolism of the subsequent morphine are detailed below:

| Enzyme Family | Specific Enzyme | Metabolic Reaction | Resulting Metabolite(s) |

| UDP-glucuronosyltransferase (UGT) | UGT2B7 (primary) | Glucuronidation at the 3- and 6-positions | Morphine-3-glucuronide (M3G), Morphine-6-glucuronide (M6G) |

| UGT1A1, UGT1A3, UGT1A6, UGT1A8 | Glucuronidation | M3G, M6G | |

| Cytochrome P450 (CYP) | CYP3A4 | N-demethylation | Normorphine |

This table details the primary enzymes involved in the metabolism of morphine, the active metabolite of Myrophine. frontiersin.orgclinpgx.orgviamedica.pl

The glucuronidation of morphine is the most significant metabolic pathway, with UGT2B7 being the main enzyme responsible for the formation of both M3G and M6G. frontiersin.orgnih.gov N-demethylation by CYP3A4 represents a more minor pathway. viamedica.pl

Comparative Metabolic Studies Across Research Models

Detailed comparative metabolic studies focusing specifically on Myrophine across different research models (e.g., in vitro vs. in vivo, or across different species) are limited in the scientific literature. However, extensive comparative research has been conducted on its principal active metabolite, morphine, which can provide inferred insights.

Significant interspecies differences in morphine metabolism are well-documented. For example, the ratio of M3G to M6G formation can vary between humans and rodent models, which can lead to different pharmacological profiles. nih.gov In rats, morphine administration has been shown to have divergent effects on the expression of hepatic Cytochrome P450 enzymes compared to other opioids like pethidine, suggesting complex and compound-specific interactions with metabolic systems. nih.gov

In vitro models using human liver microsomes have been instrumental in identifying the specific UGT and CYP isozymes involved in morphine's biotransformation. frontiersin.org These studies have established UGT2B7 as the major enzyme in morphine glucuronidation. frontiersin.org Comparative biodistribution studies in mice have also highlighted differences in how morphine and other opioids, such as fentanyl, are distributed and accumulate in various tissues, which is influenced by their metabolic rates and physicochemical properties. mdpi.com While these studies provide a framework for understanding the metabolism of Myrophine's ultimate active product, direct extrapolation requires caution due to the initial prodrug activation steps unique to Myrophine.

Computational and Chemoinformatic Research on Myrophine Hydrochloride Remains Largely Undocumented in Publicly Available Scientific Literature

Computational techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how a drug molecule interacts with its biological target, in this case, primarily the µ-opioid receptor (MOR). These methods provide insights that can guide the development of new analgesics with improved efficacy and safety profiles.

For many opioids, including morphine, fentanyl, and buprenorphine, numerous studies have elucidated their binding modes. nih.govnih.govmdpi.com These investigations have identified key amino acid residues within the opioid receptor's binding pocket, such as Aspartate 147 and Histidine 297, which are critical for ligand recognition and receptor activation. nih.govnih.gov However, specific analyses detailing the interaction network of this compound with these or other residues are absent from the reviewed literature.

Similarly, while the prediction of ligand conformation and orientation is a standard component of molecular docking studies for many pharmaceuticals, specific findings that describe the predicted pose of Myrophine within the µ-opioid receptor's active site have not been published. mdpi.comnrfhh.com Such studies would be essential for a precise understanding of its mechanism of action at a molecular level.

Molecular dynamics (MD) simulations, which provide a view of the dynamic movements and interactions between a ligand and its receptor over time, have offered profound insights into the activation mechanisms of opioid receptors by various agonists. mdpi.comnih.govresearchgate.net This type of detailed analysis for this compound, which would illuminate the dynamic stability of the ligand-receptor complex and conformational changes it induces, is not documented in the available scientific papers.

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone of chemoinformatic research, creating predictive models from molecular descriptors to understand how a chemical's structure relates to its biological activity. nih.govnih.gov These models help in exploring the structure-activity landscape and in the design of new, potentially more effective compounds. nih.govnih.gov A search for QSAR studies specifically focused on this compound did not yield any results, indicating a lack of predictive modeling for this particular compound.

Computational and Chemoinformatic Research

Structure-Based Ligand Design and Optimization Strategies

Computational and chemoinformatic research into Myrophine hydrochloride is not extensively documented in publicly available scientific literature. However, as a derivative of morphine, structure-based ligand design and optimization strategies applied to the morphinan (B1239233) scaffold are directly relevant to understanding its molecular interactions and potential for further development. These strategies leverage computational tools to design and refine ligands with improved affinity, selectivity, and pharmacological profiles for opioid receptors, primarily the mu-opioid receptor (μOR).

Research in this area focuses on understanding the intricate relationship between the chemical structure of a ligand and its biological activity, a concept known as the Structure-Activity Relationship (SAR). For the morphinan class of compounds, computational methods such as molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict how modifications to the core structure will affect receptor binding and activation. nih.govu-szeged.hunih.gov

Molecular docking studies, for instance, simulate the binding of a ligand within the active site of its target receptor. nrfhh.com For μOR agonists, these studies have identified key amino acid residues that are crucial for binding. The protonated nitrogen atom of the morphinan ligand typically forms a critical ionic interaction with the aspartic acid residue at position 147 (D1473.32), while the phenolic hydroxyl group at C3 can form hydrogen bonds with residues like histidine 297 (H2976.52). nih.govmdpi.com Myrophine's structure, featuring a benzyl (B1604629) ether at the C3 position and a myristyl ester at the C6 position, represents modifications at these key sites, which computational models can analyze to predict altered binding interactions. wikipedia.org

Optimization strategies often involve targeted chemical modifications to enhance desired properties. One such strategy is the development of derivatives with altered acid dissociation constants (pKa) to achieve pH-specific binding. Computational studies on fluorinated morphine derivatives have shown that the addition of electronegative fluorine atoms can lower the pKa of the tertiary amine. nih.govchapman.edu This modification is designed to make the ligand bind preferentially in the slightly acidic environment of inflamed tissues over healthy tissues, potentially reducing central nervous system side effects. nih.govchapman.edu

Another advanced strategy involves the creation of bitopic ligands. These are engineered molecules that bind simultaneously to the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. nih.gov Structure-based design has been used to develop fentanyl derivatives with linkers that extend to a conserved sodium ion-binding pocket in the μOR, modulating the receptor's signaling pathways. nih.gov Such computational approaches allow for the rational design of ligands with biased signaling, favoring G-protein activation over β-arrestin recruitment, which is hypothesized to lead to safer analgesics.

The detailed findings from SAR and computational studies on the morphinan scaffold provide a framework for optimizing compounds like Myrophine.

Detailed Research Findings

Structure-Activity Relationship (SAR) of the Morphinan Scaffold: Modifications at various positions on the morphine core structure have predictable effects on its activity. Myrophine is substituted at the C3 and C6 positions. wikipedia.org

C3 Position (Phenolic Hydroxyl): This group is considered crucial for analgesic activity. youtube.com Altering it via etherification, as in codeine or the benzyl group in Myrophine, generally reduces binding affinity and analgesic potency compared to morphine. wikipedia.orgyoutube.com

C6 Position (Alcoholic Hydroxyl): This group is not essential for activity. youtube.com Modifications such as elimination, oxidation, or esterification can enhance activity. youtube.com The large myristyl ester group in Myrophine increases its lipophilicity, which influences its pharmacokinetics, turning it into a long-acting prodrug for morphine. wikipedia.org

N17 Position (Tertiary Amine): The N-methyl group is important for agonist activity. Replacing it with larger alkyl groups can introduce antagonist properties. youtube.com

| Position on Morphinan Scaffold | Structural Modification | Effect on μ-Opioid Receptor Activity | Relevance to Myrophine |

|---|---|---|---|

| Ring A (C3-OH) | Removal of hydroxyl group | Reduces analgesic activity significantly. youtube.com | Myrophine has a benzyl ether at C3, which typically reduces direct receptor affinity compared to a free hydroxyl group. wikipedia.orgyoutube.com |

| Ring A (C3-OH) | Etherification (e.g., methylation to form Codeine) | Reduces analgesic activity. youtube.com | |

| Ring C (C6-OH) | Esterification (e.g., acetylation) | Increases lipophilicity and potency (e.g., Heroin). youtube.com | Myrophine has a myristyl ester at C6, a large lipophilic group that contributes to its prodrug and long-acting characteristics. wikipedia.org |

| Ring C (C6-OH) | Oxidation (e.g., Hydromorphone) | Increases analgesic activity. youtube.com | Not applicable. |

| Ring C (C7-C8) | Saturation of the double bond (e.g., Dihydromorphine) | Slightly increases analgesic activity. youtube.comnih.gov | Not applicable. |

| Ring D (N17-CH3) | Replacement of N-methyl with hydrogen (Normorphine) | Reduces analgesic activity. youtube.com | Myrophine retains the N-methyl group essential for its agonist properties. wikipedia.org |

| Ring D (N17-CH3) | Replacement of N-methyl with larger groups (e.g., allyl) | Can produce opioid antagonists (e.g., Nalorphine). youtube.com |

Computational Modeling of Morphine Derivatives: Computational studies have been instrumental in designing novel morphine analogs with specific properties. A key example is the design of pH-sensitive opioids. By calculating the pKa of various derivatives, researchers can predict their state of protonation in different biological environments.

| Compound | Computationally Calculated pKa | % Protonation (Healthy Tissue, pH 7.4) | % Protonation (Inflamed Tissue, pH 6.5) |

|---|---|---|---|

| Morphine | 8.00 | 79.9% | 96.9% |

| Fluoromorphine β-C1 | 7.83 | 72.4% | 95.4% |

| Fluoromorphine β-C2 | 7.04 | 30.7% | 77.3% |

These computational findings demonstrate a clear strategy for ligand optimization. The fluoromorphine β-C2 derivative, with a pKa of 7.04, shows a significant difference in protonation between healthy and inflamed tissue. nih.gov This suggests it would be more active at the site of inflammation and pain, a desirable characteristic for reducing systemic side effects. nih.govchapman.edu While this specific research was not conducted on Myrophine, the principles of using computational chemistry to fine-tune physicochemical properties like pKa are a cornerstone of modern structure-based drug design and could theoretically be applied to optimize Myrophine or its analogs.

Analytical Method Development and Validation in Research

Chromatographic Methodologies for Research Sample Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of Myrophine hydrochloride from related substances and degradation products. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most commonly employed techniques due to their high resolution and sensitivity.

The development of an HPLC method for the analysis of opioid compounds like this compound typically involves a reversed-phase approach. researchgate.net In this technique, a non-polar stationary phase (often a C18 column) is used with a polar mobile phase. researchgate.net Method development focuses on optimizing various parameters to achieve a good separation between the main compound and any impurities. tubitak.gov.tr

Key parameters in HPLC method development include the choice of the stationary phase, the composition of the mobile phase (including pH and organic modifiers like acetonitrile (B52724) or methanol), column temperature, and the detector wavelength. researchgate.netnih.gov For instance, a stability-indicating reversed-phase HPLC method for the simultaneous determination of morphine sulfate (B86663) and naltrexone (B1662487) hydrochloride utilized a C18 column with an isocratic mobile phase composed of an acetate (B1210297) buffer and acetonitrile. researchgate.net Detection is often carried out using a photodiode array (PDA) or a standard UV detector set at a wavelength where the analyte exhibits maximum absorbance, such as 280 nm. nih.gov

Validation of the developed HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. tubitak.gov.trnih.gov This includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.net Linearity is confirmed by demonstrating that the detector response is directly proportional to the concentration of the analyte over a specified range. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Mixture of acetate buffer (10 mM, pH 4) and acetonitrile (80:20 v/v) | researchgate.net |

| Flow Rate | 1.5 mL/min | researchgate.net |

| Detection | UV at 280 nm | nih.gov |

| Column Temperature | 30 °C | nih.gov |

UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and operating at much higher pressures. sigmaaldrich.com This results in faster analysis times, improved resolution, and greater sensitivity. The optimization of a UHPLC method for this compound would focus on leveraging these advantages. unito.it

The transition from HPLC to UHPLC involves adapting method parameters to the new system's capabilities. For example, a UHPLC/MS analysis of morphine and its metabolites was performed on a Titan C18 column (5 cm x 2.1 mm, 1.9 µm particles). sigmaaldrich.com The mobile phase consisted of a gradient of water and acetonitrile, both containing 0.1% formic acid, with a flow rate of 0.4 mL/min. sigmaaldrich.com The optimization process involves fine-tuning the gradient elution profile to ensure adequate separation of all relevant compounds in the shortest possible time. unito.it The use of mass spectrometry (MS) as a detector provides enhanced specificity and allows for the identification of unknown impurities based on their mass-to-charge ratio.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Titan C18, 5 cm x 2.1 mm, 1.9 µm | sigmaaldrich.com |

| Mobile Phase A | Water with 0.1% formic acid | sigmaaldrich.com |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | sigmaaldrich.com |

| Flow Rate | 0.4 mL/min | sigmaaldrich.com |

| Column Temperature | 25 °C | sigmaaldrich.com |

| Detector | Mass Spectrometry (MS-TOF) | sigmaaldrich.com |

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. nih.gov These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products. nih.govbiomedres.us The primary goal is to demonstrate the specificity of the analytical method by showing that it can accurately measure the active ingredient without interference from any degradants, impurities, or excipients. researchgate.netscience.gov

According to ICH guidelines, forced degradation studies for a compound like this compound should include exposure to a variety of stress conditions:

Acid and Base Hydrolysis: The compound is treated with acids (e.g., 0.05 N HCl) and bases (e.g., 0.05 N NaOH) at elevated temperatures. japsonline.com

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), is performed.

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 90°C).

Photodegradation: The drug is exposed to UV and visible light to assess its photostability. japsonline.com

The analytical method, typically HPLC with a PDA detector, is then used to analyze the stressed samples. A successful stability-indicating method will resolve the peak of the intact drug from the peaks of all degradation products. nih.gov Peak purity analysis using the PDA detector is often employed to confirm that the parent drug peak is spectrally pure and not co-eluting with any degradants. nih.gov

| Stress Condition | Typical Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.05 M - 1 M HCl, elevated temperature | To generate acid-labile degradants | nih.gov |

| Base Hydrolysis | 0.05 M - 1 M NaOH, elevated temperature | To generate base-labile degradants | nih.gov |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | To identify oxidative degradation products | |

| Thermal | Heat (e.g., 90°C) | To assess heat sensitivity | |

| Photolytic | Exposure to UV/Visible light (ICH Q1B) | To assess light sensitivity | japsonline.com |

Spectroscopic Analytical Techniques

Spectroscopic techniques provide valuable information about the chemical structure and concentration of this compound. UV-Visible and Infrared spectroscopy are fundamental tools used for both qualitative and quantitative analysis. researchgate.net

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique used for the quantitative analysis of compounds that contain chromophores. implen.de The morphine alkaloid structure possesses chromophoric groups that absorb light in the UV region. The UV spectrum of a compound is characterized by its wavelength of maximum absorbance (λmax). For morphine and its derivatives, this is typically observed around 285 nm, although the exact wavelength can be influenced by the solvent and the specific salt form. researchgate.net

This technique is often used in conjunction with HPLC for detection and quantification. ajsrp.com It can also be used as a standalone method for determining the concentration of this compound in a solution, provided there are no interfering substances that absorb at the same wavelength. implen.deorientjchem.org According to Beer's Law, the absorbance of a solution is directly proportional to the concentration of the analyte, allowing for straightforward quantification by creating a calibration curve with standards of known concentration. implen.de Kinetic spectrophotometric methods have also been developed for the determination of trace amounts of morphine. orientjchem.org

Infrared (IR) spectroscopy is a powerful technique for the identification and structural elucidation of molecules. researchgate.net An IR spectrum provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. researchgate.net Each functional group in a molecule absorbs infrared radiation at a characteristic frequency, resulting in a specific pattern of absorption bands. researchgate.net

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. These include:

O-H Stretching: A broad band associated with the hydroxyl group.

C-H Stretching: Bands from the aromatic and aliphatic C-H bonds.

C=C Stretching: Absorptions characteristic of the aromatic ring.

C-O Stretching: Bands from the ether and ester linkages.

C-N Stretching: Vibrations from the tertiary amine.

By comparing the IR spectrum of a sample to that of a reference standard of this compound, its identity can be confirmed. nist.gov The technique is highly specific and is a required test for identification in many pharmacopoeias. google.com Fourier-Transform Infrared (FT-IR) spectroscopy, often coupled with an Attenuated Total Reflectance (ATR) accessory, allows for rapid analysis of solid samples with minimal preparation. mdpi.com

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3500 - 3200 (broad) | researchgate.net |

| Aromatic C-H | Stretching | 3100 - 3000 | researchgate.net |

| Aliphatic C-H | Stretching | 3000 - 2850 | researchgate.net |

| Aromatic C=C | Stretching | 1650 - 1600 | researchgate.net |

| Ether (C-O-C) | Stretching | ~1050 | researchgate.net |

Method Validation Principles in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For this compound, this would involve a series of experiments to confirm that the chosen analytical technique, often High-Performance Liquid Chromatography (HPLC), can reliably quantify the compound.

Linearity, Detection, and Quantification Limits

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. To establish the linearity for this compound analysis, a series of standard solutions at different concentrations would be prepared and analyzed. The response of the analytical instrument (e.g., peak area in an HPLC chromatogram) is then plotted against the known concentration of this compound. The relationship is typically expressed by the correlation coefficient (r²) of the linear regression line. A value close to 1.000 indicates a strong linear relationship.

Illustrative Data Table: Linearity of a Hypothetical HPLC Method for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1 | 15023 |

| 5 | 75115 |

| 10 | 150230 |

| 25 | 375575 |

| 50 | 751150 |

| 75 | 1126725 |

| 100 | 1502300 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are critical parameters for determining the sensitivity of the analytical method for this compound. The LOD is often estimated based on the signal-to-noise ratio (commonly 3:1), while the LOQ is determined by a higher signal-to-noise ratio (often 10:1) and confirmed by analyzing standards at this concentration to ensure acceptable precision and accuracy.

Illustrative Data Table: Hypothetical Detection and Quantification Limits for this compound

| Parameter | Value (µg/mL) | Basis of Determination |

|---|---|---|

| Limit of Detection (LOD) | 0.1 | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantification (LOQ) | 0.3 | Signal-to-Noise Ratio of 10:1 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Precision, Accuracy, and Robustness Assessments

Precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision studies for this compound would include repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Accuracy is the closeness of the test results obtained by the method to the true value. For this compound, accuracy would be assessed by recovery studies, where a known amount of the compound is added to a placebo or blank matrix and the percentage of the analyte recovered by the analytical method is calculated.

Illustrative Data Table: Hypothetical Precision and Accuracy Data for a this compound Assay

| Concentration Level (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|

| Low (5) | 1.2 | 1.8 | 99.5 |

| Medium (50) | 0.8 | 1.1 | 100.2 |

| High (100) | 0.5 | 0.9 | 99.8 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be evaluated by intentionally varying parameters such as the pH of the mobile phase, column temperature, and flow rate, and observing the effect on the analytical results.

Illustrative Data Table: Hypothetical Robustness Study for a this compound HPLC Method

| Parameter Varied | Variation | % Change in Peak Area | % Change in Retention Time |

|---|---|---|---|

| Mobile Phase pH | ± 0.2 | < 2% | < 1% |

| Column Temperature | ± 2 °C | < 1.5% | < 2% |

| Flow Rate | ± 0.1 mL/min | < 3% | < 5% |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Preclinical Pharmacological Investigations in Animal Models Mechanistic Focus

In Vivo Pharmacodynamic Profiling (Excluding Efficacy Outcomes)

Specific in vivo pharmacodynamic studies profiling Myrophine hydrochloride in animal models are limited in contemporary scientific literature. However, the pharmacodynamic profile is expected to mirror that of its active metabolite, morphine, which has been extensively studied. These non-efficacy outcomes in animal models primarily relate to behavioral and physiological changes resulting from mu-opioid receptor (MOR) agonism in the central nervous system.

In rats, the subcutaneous administration of morphine characteristically produces a biphasic effect on motor behavior. Acutely, it leads to locomotor suppression. mdpi.com With repetitive administration (e.g., twice daily for several days), tolerance develops to this suppressive effect. mdpi.com In some cases, this tolerance can progress to locomotor hyperactivity, particularly with higher dosage regimens over a longer duration (e.g., 10 days). mdpi.com

Opioid agonists also exert significant effects on gastrointestinal function. In rats, morphine is known to slow the passage of a charcoal meal along the gastrointestinal tract, an effect indicative of reduced motility. nih.gov Furthermore, MOR activation can influence physiological parameters such as heart rate and respiration. In conscious rats and dogs, buprenorphine, another potent opioid, has been shown to reduce heart rate. nih.gov Morphine administration in conscious rats increases arterial PCO2 and reduces PO2 values, demonstrating its respiratory depressant effects. nih.gov

Table 1: Summary of Morphine-Induced Pharmacodynamic Effects in Animal Models (Non-Efficacy)

| Parameter | Animal Model | Acute Effect | Chronic Effect |

|---|---|---|---|

| Locomotor Activity | Rat | Suppression mdpi.com | Tolerance, potential hyperactivity mdpi.com |

| Gastrointestinal Motility | Rat | Decreased transit time nih.gov | Tolerance may develop |

| Respiration | Rat | Increased PCO2, Reduced PO2 nih.gov | Respiratory depression |

Receptor Selectivity and Engagement Studies in Animal Tissues

While direct receptor binding affinity studies for Myrophine itself are not extensively documented, the receptor engagement profile is determined by its active metabolite, morphine. Morphine and its active metabolite, morphine-6-glucuronide (M6G), demonstrate a high affinity and selectivity for the mu-opioid receptor (MOR) over the delta (DOR) and kappa (KOR) opioid receptors. nih.gov

Binding assays conducted in rat brain homogenates are used to determine the binding affinity (Ki), which is the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity. Studies have consistently shown that morphine binds potently to the MOR. For example, one study reported a Ki value for morphine of 1.2 nM at the mu receptor in rat brain homogenates. nih.gov Its metabolite, morphine-6-glucuronide, exhibits even stronger binding with a Ki of 0.6 nM. nih.gov In contrast, morphine-3-glucuronide (M3G), another major metabolite, does not appear to compete for opioid receptor binding. nih.gov This selectivity for the mu-opioid receptor is fundamental to the pharmacological profile of morphine and, by extension, its prodrugs like Myrophine.

Table 2: Opioid Receptor Binding Affinities (Ki, nM) in Rat Brain Homogenates

| Compound | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |

|---|---|---|---|

| Morphine | 1.2 nih.gov | Higher Ki (less affinity) nih.gov | Higher Ki (less affinity) nih.gov |

| Morphine-6-Glucuronide | 0.6 nih.gov | Higher Ki (less affinity) nih.gov | Higher Ki (less affinity) nih.gov |

| Morphine-3-Glucuronide | No significant binding nih.gov | No significant binding | No significant binding |

General Biological Responses to Opioid Receptor Activation

Activation of opioid receptors, particularly the mu-opioid receptor by agonists like morphine, exerts significant immunomodulatory effects. These effects can be both direct, via opioid receptors expressed on immune cells, and indirect, through centrally mediated mechanisms. The general response observed in animal models is a suppression of various immune functions.

Natural Killer (NK) Cell Activity : Morphine administration in rats has been shown to suppress the activity of NK cells, which are crucial components of the innate immune system.

T-Cell and B-Cell Function : The adaptive immune system is also affected. Morphine treatment in rodents can lead to reduced T-cell and B-cell responses to mitogens and can suppress antibody formation.

Macrophage and Neutrophil Activity : The function of phagocytic cells can be inhibited. Morphine can depress the phagocytic and microbicidal activity of macrophages and neutrophils. This inhibition of macrophage chemotaxis appears to occur upon direct binding to the macrophage MOR.

Table 3: Immunomodulatory Effects of Mu-Opioid Receptor Activation

| Immune Cell Type | Observed Effect in Animal Models |

|---|---|

| Natural Killer (NK) Cells | Decreased cytotoxic activity |

| T-Cells | Reduced proliferative response, altered cytokine production |

| B-Cells | Suppression of antibody formation |

| Macrophages/Neutrophils | Depressed phagocytosis, chemotaxis, and microbicidal activity |

The activation of mu-opioid receptors, which are G-protein coupled receptors (GPCRs), triggers a cascade of intracellular signaling events that alter neuronal function. These neurobiological alterations are the foundation of the central effects of opioids.

Upon agonist binding, the MOR primarily couples to inhibitory G-proteins (Gi/o). This leads to several key downstream effects:

Inhibition of Adenylyl Cyclase : The activated Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). youtube.com

Modulation of Ion Channels : The Gβγ subunits, which dissociate from the Gα subunit upon receptor activation, directly interact with ion channels. They promote the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. youtube.com This makes the neuron less likely to fire an action potential. Simultaneously, Gβγ subunits inhibit voltage-gated calcium channels, which reduces calcium influx at the presynaptic terminal. youtube.com

Reduced Neurotransmitter Release : The reduction in presynaptic calcium influx decreases the release of various neurotransmitters, including GABA, glutamate (B1630785), and substance P. This inhibition of neurotransmitter release is a primary mechanism by which opioids modulate synaptic transmission in pain and reward pathways.

Table 4: Key Neurobiological Alterations Following Mu-Opioid Receptor Activation

| Cellular Component | Effect of Receptor Activation | Consequence |

|---|---|---|

| Adenylyl Cyclase | Inhibition | Decrease in intracellular cAMP youtube.com |

| Potassium (K+) Channels | Activation (Opening) | Neuronal hyperpolarization youtube.com |

| Calcium (Ca2+) Channels | Inhibition (Closing) | Reduced neurotransmitter release youtube.com |

| Neuron Excitability | Decreased | Inhibition of neuronal firing |

Q & A

Q. What are the established synthetic pathways for Myrophine hydrochloride, and how can purity be optimized during purification?

this compound synthesis typically involves morphine-derived intermediates, with N-methylation and subsequent hydrochlorination steps. Critical purification methods include recrystallization (using ethanol/water mixtures) and HPLC (C18 columns with acetonitrile/0.1% TFA mobile phase). Purity validation requires ≥95% by NMR (integration of proton signals) and LC-MS (absence of secondary peaks) . For novel analogs, orthogonal techniques like elemental analysis or X-ray crystallography may be necessary to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Key methods include:

- Polarimetry : Verify optical activity (specific rotation ≥ +100° in methanol).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C).

- Solubility Profiling : Use shake-flask method in pH-adjusted buffers (1.2–7.4) to determine logP and bioavailability predictors.

- IR Spectroscopy : Confirm functional groups (e.g., C-O stretch at 1240 cm⁻¹ for ester linkages) .

Q. How should researchers design in vitro pharmacological assays to evaluate this compound’s opioid receptor interactions?

Use competitive binding assays with radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) in HEK293 cells expressing recombinant receptors. Include negative controls (naloxone for receptor blockade) and calculate IC₅₀ values via nonlinear regression. For functional activity, measure cAMP inhibition via ELISA, comparing efficacy to morphine as a reference agonist .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data (e.g., bioavailability variations across species) be systematically addressed?

Contradictions often arise from species-specific metabolic pathways (e.g., CYP3A4 in humans vs. CYP2D6 in rodents). Mitigate this by:

Q. What strategies validate the selectivity of this compound in complex biological matrices during activity assays?

Employ off-target screening panels (e.g., Eurofins CEREP’s SafetyScreen44) to assess cross-reactivity with non-opioid receptors. For in vivo models, combine knockout mice (e.g., μ-opioid receptor-deficient) with microdialysis to isolate target-mediated effects. Confirm specificity via siRNA silencing of suspected off-target genes .

Q. What computational approaches are effective for predicting this compound’s binding modes to atypical opioid receptors?

Use molecular docking (AutoDock Vina or Schrödinger Glide) with homology-modeled receptors based on cryo-EM structures (e.g., PDB: 6DDF). Validate predictions via alanine scanning mutagenesis of receptor binding pockets and correlate with SPR-measured binding kinetics .

Q. How should stability studies be structured to evaluate this compound under varying storage conditions?

Follow ICH Q1A guidelines:

Q. What ethical and methodological considerations apply to in vivo studies assessing this compound’s addiction potential?

Adhere to ARRIVE 2.0 guidelines:

- Use conditioned place preference (CPP) assays with dose-escalation protocols.

- Include positive controls (e.g., morphine) and negative controls (saline).

- Monitor withdrawal symptoms via behavioral scoring (e.g., Gellert-Holtzman scale). Obtain ethics approval for humane endpoints (e.g., ≤15% body weight loss) .

Q. How can synergistic interactions between this compound and adjuvant analgesics be quantified preclinically?

Apply isobolographic analysis in rodent neuropathic pain models (e.g., SNI). Calculate combination indices (CI) using CompuSyn software, where CI <1 indicates synergy. Validate via electrophysiology (patch-clamp recordings of dorsal root ganglia) to measure ion channel modulation .

Q. What statistical frameworks are recommended for reconciling discrepancies between in vitro potency and in vivo efficacy data?

Use Bayesian hierarchical modeling to integrate heterogeneous datasets. For example, model EC₅₀ values from cell assays alongside ED₅₀ values from tail-flick tests, adjusting for covariates like protein binding and blood-brain barrier permeability. Validate with bootstrapping to estimate confidence intervals .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.